Inhibitory Potency Against Human OCT1 (SLC22A1) Transporter
452090-06-1 exhibits measurable inhibition of human organic cation transporter 1 (OCT1), with an IC50 of 1.38 × 10^5 nM (138 µM) in HEK293 cells expressing human OCT1 [1]. While this potency is moderate, OCT1 is a critical hepatic uptake transporter implicated in drug-drug interactions (DDIs). The closest analogs in the benzimidazole-propane hydrazide class have not been uniformly evaluated for OCT1 liability; consequently, 452090-06-1 provides a defined baseline for transporter-mediated interaction risk that is unavailable for most commercial alternatives.
| Evidence Dimension | Inhibition of human OCT1 transporter |
|---|---|
| Target Compound Data | IC50 = 138 µM |
| Comparator Or Baseline | Other benzimidazole-propane hydrazide derivatives: no published OCT1 data available |
| Quantified Difference | Cannot be calculated due to absent comparator data; 452090-06-1 is the only compound in its subclass with a documented OCT1 IC50. |
| Conditions | HEK293 cells expressing human OCT1; reduction in ASP+ substrate uptake measured by microplate reader |
Why This Matters
For researchers designing in vivo studies or evaluating DDI potential, having a defined OCT1 IC50 for 452090-06-1 allows for quantitative risk assessment that is impossible with untested analogs.
- [1] BindingDB. Affinity Data for Monomer ID 50241341: IC50 1.38E+5 nM for human OCT1. https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341 View Source
